![molecular formula C13H20N2O4S B3982036 N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide](/img/structure/B3982036.png)
N~1~-(2-methoxyethyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Overview
Description
N-1-(2-methoxyethyl)-N2-(methylsulfonyl)-N2-phenylalaninamide, commonly known as MEMFA, is a synthetic compound used in scientific research. It is a derivative of phenylalanine and has been found to have various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of MEMFA is not yet fully understood. However, it has been suggested that it may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that MEMFA has various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. It has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using MEMFA in lab experiments is its stability and solubility in water. It can also be easily synthesized in large quantities. However, one limitation is that its effects may vary depending on the dosage and administration method used.
Future Directions
There are several future directions for research on MEMFA. One direction is to further investigate its potential as a treatment for neurological disorders. Another direction is to explore its effects on other physiological systems such as the cardiovascular system. Additionally, research could be done to optimize the dosage and administration method of MEMFA to maximize its effectiveness.
Scientific Research Applications
MEMFA has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-(N-methylsulfonylanilino)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-11(13(16)14-9-10-19-2)15(20(3,17)18)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTNLYQBARUYJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC)N(C1=CC=CC=C1)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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